Product packaging for 3-(4-Methoxyphenyl)-2-methylpropan-1-amine(Cat. No.:CAS No. 23014-82-6)

3-(4-Methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2414939
CAS No.: 23014-82-6
M. Wt: 179.263
InChI Key: JXRFSKNSANGNGB-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methylpropan-1-amine (CAS Number: 23014-82-6) is an organic amine compound with a molecular formula of C 11 H 17 NO and a molecular weight of 179.26 g/mol . Its structure consists of a phenethylamine backbone featuring a methoxy group at the para-position of the phenyl ring and a methyl substituent on the carbon adjacent to the primary amine, characteristics that can influence its physicochemical properties and biological activity . As a building block in organic and medicinal chemistry, this amine is primarily of interest in pharmaceutical research for the synthesis and exploration of novel bioactive molecules . Nitrogen-containing compounds like primary amines are fundamental in the development of active pharmaceutical ingredients (APIs), and the specific substitution pattern on the aryl ring and the carbon chain makes this compound a valuable scaffold for creating structurally diverse libraries . Researchers may employ it in the design of compounds targeting neurological pathways or for the development of new materials. The compound is available for research purposes from various chemical suppliers . Handling and Safety: Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B2414939 3-(4-Methoxyphenyl)-2-methylpropan-1-amine CAS No. 23014-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRFSKNSANGNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

Strategies for the Construction of the 3-(4-Methoxyphenyl)-2-methylpropan-1-amine Skeleton

The synthesis of this compound, a substituted phenylalkylamine, is achieved through various strategic chemical transformations. These methodologies primarily focus on the formation of the crucial C-N bond and the establishment of the core carbon skeleton, often employing reductive amination and its advanced, stereoselective variants.

Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. libretexts.org This process typically involves the reaction of a ketone or aldehyde with an amine source to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. libretexts.orgorganic-chemistry.org This transformation can be performed in a stepwise manner or as a one-pot procedure.

A fundamental approach to synthesizing this compound involves a two-step sequence starting from a suitable carbonyl precursor, 4-methoxyphenylacetone (B17817). mdma.ch The initial step is the condensation of the ketone with an amine source, such as ammonia (B1221849), to form an imine intermediate. This is followed by the reduction of the C=N double bond using a reducing agent.

The general reaction proceeds as follows:

Imine Formation: The carbonyl group of 4-methoxyphenylacetone reacts with ammonia. This nucleophilic addition is typically acid-catalyzed and results in the formation of a transient hemiaminal, which then dehydrates to yield the corresponding imine.

Reduction: The imine intermediate is then reduced to the target primary amine. Common reducing agents for this step include metal hydrides like sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org

A stepwise procedure involving the formation of the imine in methanol (B129727) followed by reduction with NaBH₄ is a well-established method, particularly useful in cases where dialkylation can be a problematic side reaction. organic-chemistry.org

PrecursorAmine SourceIntermediateReducing AgentProduct
4-MethoxyphenylacetoneAmmonia (NH₃)3-(4-methoxyphenyl)-2-methylpropan-2-imineSodium Borohydride (NaBH₄)This compound

To improve efficiency, yield, and selectivity, several optimized one-pot reductive amination protocols have been developed. These methods often utilize specific reagents that can operate under mild conditions and are compatible with a wider range of functional groups.

Key optimizations include:

Use of Specific Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are milder reducing agents than NaBH₄ and are particularly effective for one-pot reductive aminations. organic-chemistry.orgorganic-chemistry.org NaBH(OAc)₃ is especially useful as it is selective for the reduction of iminium ions over ketones and aldehydes, allowing the reaction to be carried out efficiently in a single step. organic-chemistry.org

Lewis Acid Catalysis: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can facilitate the formation of the imine intermediate, driving the reaction forward. organic-chemistry.orgorganic-chemistry.org For instance, treating a ketone with ammonia and Ti(Oi-Pr)₄, followed by in-situ reduction with NaBH₄, allows for a highly chemoselective synthesis of primary amines in excellent yields. organic-chemistry.org

Transition Metal Catalysis: Heterogeneous and homogeneous catalysts based on transition metals offer powerful alternatives. Amorphous Cobalt (Co) particles have been used to catalyze reductive amination using H₂ as the reductant and aqueous ammonia as the nitrogen source under mild conditions (80 °C, 1-10 bar) with high selectivity. organic-chemistry.org Similarly, catalysts based on Palladium (Pd) or Ruthenium (Ru) are effective for this transformation. organic-chemistry.orgorganic-chemistry.org

Carbonyl PrecursorAmine SourceCatalyst / AdditiveReducing AgentKey Advantages
Ketones/AldehydesAmmoniaTitanium(IV) isopropoxideSodium BorohydrideHigh chemoselectivity for primary amines. organic-chemistry.org
Ketones/AldehydesPrimary/Secondary AminesNoneSodium TriacetoxyborohydrideMild, selective, general applicability. organic-chemistry.org
Ketones/AldehydesAqueous AmmoniaAmorphous Co particlesH₂Mild conditions, high selectivity. organic-chemistry.org
KetonesAmmonium (B1175870) Formate (B1220265)Cp*Ir complexesFormate (transfer hydrogenation)Direct conversion using ammonium formate as N and H source. organic-chemistry.org

For applications requiring specific stereoisomers, stereoselective and enantioselective synthetic methods are employed. These advanced strategies utilize chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the final product, yielding optically active amines with high enantiomeric purity.

Catalytic asymmetric hydrogenation is a powerful atom-economic method for producing chiral compounds. researchgate.net In the context of this compound synthesis, this involves the hydrogenation of a prochiral imine precursor using a chiral transition-metal catalyst.

The process typically involves:

Formation of the prochiral imine from 4-methoxyphenylacetone and an amine source.

Hydrogenation of the imine using molecular hydrogen (H₂) in the presence of a chiral catalyst.

A notable approach combines an iridium complex with a chiral phosphoric acid. liv.ac.uk This cooperative catalytic system can hydrogenate a wide range of imines with excellent yields and enantioselectivities. The chiral phosphoric acid protonates the imine, and the resulting chiral anion directs the facial attack of the hydride from the iridium complex. liv.ac.uk Another strategy involves the use of a chiral auxiliary, such as (R)-α-methylphenethylamine, which reacts with 4-methoxyphenylacetone to form a chiral imine. Subsequent hydrogenation, for example using a Pt/C catalyst, leads to a chiral amine intermediate with diastereoselectivity. google.com The auxiliary can then be removed to yield the desired enantiomerically enriched primary amine. google.com

Catalyst SystemChiral ComponentSubstrateKey FeatureReported Enantiomeric Excess (ee)
Iridium Complex + Chiral Phosphoric AcidChiral Phosphoric AcidAcyclic IminesCooperative metal-organo catalysis. liv.ac.ukUp to 95% ee for aliphatic imines. liv.ac.uk
Platinum on Carbon (Pt/C)(R)-α-methylphenethylamine4-methoxyphenylacetoneUse of a chiral auxiliary. google.comHigh stereoselectivity. google.com
Rhodium-PennPhos ComplexMe-PennPhos LigandSimple Ketones (general)Effective for simple ketones. researchgate.netHigh ee values reported. researchgate.net

Asymmetric transfer hydrogenation (ATH) is an alternative to using high-pressure molecular hydrogen, employing a hydrogen donor molecule such as isopropanol (B130326) or formic acid. scispace.commdpi.com This method is valued for its operational simplicity and mild reaction conditions. scispace.comrsc.org

Two main catalytic systems are used for the ATH of imines:

Metal-Catalyzed ATH: This approach predominantly uses chiral complexes of ruthenium, rhodium, and iridium. scispace.com The Noyori-Ikariya type catalysts, which consist of a Ru(II) center, an arene ligand, and a chiral diamine ligand (e.g., TsDPEN), are highly effective. mdpi.com The mechanism involves the formation of a metal-hydride species from the hydrogen donor, which then transfers the hydride to the imine substrate in an enantioselective manner. mdpi.com

Organocatalyzed ATH: This metal-free approach typically uses a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, as the catalyst. scispace.comrsc.org A Hantzsch ester or a benzothiazole (B30560) serves as the hydride source. rsc.org The chiral phosphoric acid protonates the imine, forming a chiral ion pair. The counter-anion then guides the hydride transfer from the Hantzsch ester to one face of the iminium cation, achieving high enantioselectivity. scispace.comrsc.org

Catalyst SystemHydrogen DonorChiral ComponentMechanismReported Enantiomeric Excess (ee)
Ruthenium ComplexesIsopropanol / Formic AcidChiral Diamine Ligands (e.g., TsDPEN)Metal-catalyzed hydride transfer. scispace.commdpi.com93-99% ee for various imines. scispace.com
Rhodium ComplexesAqueous Sodium FormateChiral Diamine LigandsMetal-catalyzed hydride transfer. scispace.comresearchgate.netExcellent yields and enantioselectivity. scispace.com
Chiral Phosphoric AcidsHantzsch EsterBINOL-derived Phosphoric AcidOrganocatalyzed hydride transfer via chiral ion pair. scispace.comrsc.orgGood yields and high enantioselectivities. rsc.org

Stereoselective and Enantioselective Synthesis

Chiral Auxiliary-Mediated Syntheses for Related Chiral Amines (e.g., Ellman's Sulfinamide)

The asymmetric synthesis of chiral primary amines is a cornerstone of medicinal chemistry, and the use of chiral auxiliaries is a powerful strategy to achieve high levels of stereocontrol. sigmaaldrich.com A preeminent example of this approach is the use of tert-butanesulfinamide, commonly known as Ellman's auxiliary, which functions as a versatile chiral ammonia equivalent. yale.eduwikipedia.orgsigmaaldrich.com This methodology, introduced by Jonathan A. Ellman in 1997, has been widely adopted in both academic and industrial settings for the synthesis of a vast array of α-chiral and α,α-disubstituted amines. yale.edusigmaaldrich.com

The general strategy involves a three-step sequence:

Condensation : The chiral sulfinamide is condensed with a non-chiral aldehyde or ketone under mild conditions to form a chiral N-tert-butanesulfinyl imine (sulfinylimine). sigmaaldrich.comharvard.edu This step effectively transfers the chirality from the auxiliary to the imine intermediate.

Diastereoselective Addition : The sulfinyl group then directs the nucleophilic addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the imine's C=N bond. wikipedia.orgharvard.edu The steric bulk and coordinating ability of the sulfinyl group create a biased environment, leading to the preferential formation of one diastereomer. harvard.edu

Deprotection : The sulfinyl auxiliary is subsequently cleaved from the newly formed amine, typically under mild acidic conditions, to release the desired enantiomerically enriched primary amine. wikipedia.orgsigmaaldrich.com

This method is highly valued for its broad applicability, high diastereoselectivities, and the reliability of the stereochemical outcome. yale.edusigmaaldrich.com The robustness of the sulfinyl imine intermediates allows for their use in the synthesis of complex natural products and biologically active compounds. sigmaaldrich.com

Table 1: Key Stages in Ellman's Chiral Auxiliary Method

StageDescriptionKey Reagents/Conditions
Imine FormationCondensation of an aldehyde or ketone with tert-butanesulfinamide.Lewis acids (e.g., Ti(OEt)4, CuSO4), dehydrating agents. harvard.edu
Nucleophilic AdditionDiastereoselective addition of a carbon nucleophile to the sulfinylimine.Grignard reagents (R-MgBr), organolithium reagents (R-Li). wikipedia.org
Auxiliary RemovalCleavage of the N-S bond to liberate the chiral primary amine.Strong acid (e.g., HCl) in a protic solvent (e.g., methanol). harvard.edu
Dynamic Resolution Strategies for Enantioenrichment of Racemic Precursors

Dynamic kinetic resolution (DKR) is an advanced synthetic strategy that overcomes the primary limitation of traditional kinetic resolution (KR), which has a maximum theoretical yield of 50% for a single enantiomer. princeton.edumdpi.com In a DKR process, a racemic starting material is subjected to conditions where the enantiomers rapidly interconvert (racemize) while simultaneously undergoing a stereoselective reaction. princeton.eduresearchgate.net If the rate of racemization is significantly faster than the rate of reaction of the slower-reacting enantiomer, the equilibrium can continuously shift to replenish the faster-reacting enantiomer, theoretically allowing for the conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.eduprinceton.edu

For a DKR to be effective, several conditions must be met:

The kinetic resolution step must be highly selective and irreversible. princeton.edu

The rate of racemization of the substrate must be equal to or greater than the rate of reaction of the more reactive enantiomer. princeton.edu

The product must be configurationally stable under the reaction conditions to prevent erosion of its enantiomeric purity. princeton.edu

This powerful technique can be applied to the enantioenrichment of racemic precursors for amines, such as α-substituted carbonyl compounds or secondary alcohols. The process often involves a combination of a catalyst for the resolution step (which can be a chemical catalyst or an enzyme) and a separate catalyst or condition that facilitates the racemization of the substrate. princeton.eduprinceton.edu

Table 2: Comparison of Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR)

FeatureKinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Maximum Theoretical Yield50%100% researchgate.net
Substrate RacemizationAbsent or slow.Required and must be fast relative to the resolution step. princeton.edu
OutcomeOne enantiomer of the product and the unreacted opposite enantiomer of the starting material. mdpi.comA single enantiomer of the product from the entire racemic starting material. princeton.edu
Enzymatic Transformations in the Enantioselective Production of Amines

Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure amines. mdpi.comresearchgate.net Among the various enzyme classes, ω-transaminases (ω-TAs) have emerged as particularly powerful catalysts for this purpose. worktribe.com These enzymes catalyze the transfer of an amino group from a donor molecule (such as L-alanine or isopropylamine) to a prochiral ketone or aldehyde acceptor, generating a chiral amine with high enantioselectivity. mdpi.comoup.com

The catalytic cycle of these pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes follows a "ping-pong-bi-bi" mechanism. mdpi.com In the first half-reaction, the PLP cofactor accepts the amino group from the amino donor, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. In the second half-reaction, the PMP transfers the amino group to the carbonyl substrate, yielding the chiral amine product and regenerating the PLP cofactor for the next cycle. mdpi.com

Key advantages of using ω-transaminases include:

High Enantioselectivity : Often achieving enantiomeric excesses (>99% ee). mdpi.com

Mild Reaction Conditions : Reactions are typically run in aqueous media at or near ambient temperature and pressure. researchgate.net

Sustainability : Enzymes are biodegradable catalysts, aligning with the principles of green chemistry. researchgate.net

Despite their advantages, challenges such as unfavorable reaction equilibria and limited substrate scope can sometimes hinder industrial applications. mdpi.comworktribe.com However, strategies like product removal and protein engineering are continuously being developed to overcome these limitations. mdpi.com

Table 3: Characteristics of ω-Transaminase-Mediated Amine Synthesis

ParameterDescription
Enzyme Classω-Transaminase (ω-TA), a pyridoxal 5'-phosphate (PLP) dependent enzyme. worktribe.com
SubstrateProchiral ketone or aldehyde. oup.com
Amine SourceAn amino donor, commonly L-alanine, D-alanine, or isopropylamine. mdpi.com
ProductEnantiomerically pure chiral amine. mdpi.com
StereoselectivityExcellent, often >99% ee. mdpi.com

Multicomponent Reaction Approaches

Mannich-type Reactions for Analogous Amine Syntheses

The Mannich reaction is a classic and powerful multicomponent reaction that forms a carbon-carbon bond to produce β-amino carbonyl compounds, known as Mannich bases. derpharmachemica.comnih.gov In its archetypal form, the reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. nih.gov The reaction is a one-pot condensation of three components: an enolizable carbonyl compound (ketone or aldehyde), an aldehyde (often non-enolizable), and an amine. nih.govresearchgate.net

This transformation is highly valuable for its atom economy and its ability to construct complex molecules in a single step. derpharmachemica.com The resulting β-amino ketones and their derivatives are important synthetic intermediates and are found in the core structure of numerous pharmaceuticals and natural products. nih.govresearchgate.net The reaction proceeds via the formation of an electrophilic iminium ion from the reaction of the amine and the aldehyde, which then reacts with the enol form of the carbonyl compound. nih.gov The versatility of the Mannich reaction allows for the synthesis of a wide range of secondary and tertiary amine derivatives by varying the three core components. researchgate.net

Alternative Synthetic Routes from Precursor Compounds and Derivatives

Conversion of 3-(4-Methoxyphenyl)-2-methylpropan-1-ol

The synthesis of this compound can be achieved from its corresponding alcohol, 3-(4-Methoxyphenyl)-2-methylpropan-1-ol. This transformation from an alcohol to a primary amine is a fundamental process in organic synthesis that typically requires a two-step sequence.

Activation of the Hydroxyl Group : The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a better one. A common method is to transform it into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) or triethylamine.

Nucleophilic Substitution : The resulting sulfonate ester is an excellent substrate for SN2 reactions. Treatment with a nitrogen nucleophile, such as sodium azide (B81097) (NaN₃), displaces the sulfonate group to form an alkyl azide. The azide is then reduced to the primary amine using a standard reducing agent, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd-C), to yield the final product, this compound.

This sequence provides a reliable and high-yielding route from the precursor alcohol to the target primary amine.

Routes from 4-Substituted Benzaldehydes

The synthesis of this compound and its analogs from 4-substituted benzaldehydes, particularly 4-methoxybenzaldehyde (B44291), can be achieved through several strategic synthetic pathways. These routes often involve the formation of a carbon-carbon bond to construct the propanamine backbone, followed by the introduction or modification of the amine functionality. Key methodologies include the Henry reaction, the Wittig reaction followed by functional group transformations, and reductive amination strategies.

Henry Reaction (Nitroaldol Reaction)

The Henry reaction provides a classical and effective method for the formation of a new carbon-carbon bond between an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org In this approach, 4-methoxybenzaldehyde is reacted with a nitroalkane, such as 2-nitropropane, in the presence of a base. This reaction forms a β-nitro alcohol intermediate. Subsequent reduction of the nitro group to a primary amine yields the target this compound skeleton.

The reaction proceeds in two main steps:

Nitroaldol Condensation: 4-methoxybenzaldehyde undergoes a base-catalyzed condensation with 2-nitropropane. The choice of base and reaction conditions can influence the diastereoselectivity of the resulting β-nitro alcohol. nih.gov

Reduction of the Nitro Group: The nitro group of the intermediate can be reduced to a primary amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction (e.g., using lithium aluminum hydride or iron in acidic medium). psu.eduresearchgate.net

A variety of catalysts and reaction conditions have been explored to optimize the Henry reaction for high yield and stereoselectivity. nih.govpsu.edu

Wittig Reaction and Subsequent Transformations

The Wittig reaction offers another versatile route, beginning with the conversion of 4-methoxybenzaldehyde to an alkene, which is then further functionalized to the desired amine. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

The general sequence involves:

Olefin Synthesis: 4-methoxybenzaldehyde is reacted with a suitable phosphonium (B103445) ylide, such as the ylide derived from isopropyltriphenylphosphonium (B8661593) bromide, to form 1-(4-methoxyphenyl)-2-methylprop-1-ene. The stereochemistry of the resulting alkene (E/Z isomerism) can often be controlled by the choice of ylide and reaction conditions. nih.gov

Functional Group Transformations: The alkene intermediate can be converted to the target amine through several methods, including:

Hydroboration-Oxidation followed by Amination: The alkene is first subjected to hydroboration-oxidation to yield an alcohol. The alcohol can then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source (e.g., ammonia or a protected amine equivalent) via nucleophilic substitution.

Anti-Markovnikov Hydroamination: Direct addition of an amine across the double bond, though less common for unactivated alkenes, can be achieved using specific catalysts.

Reductive Amination Routes

Reductive amination provides a direct method to form C-N bonds. masterorganicchemistry.comorganic-chemistry.org While direct reductive amination of 4-methoxybenzaldehyde with a suitable amino-component to directly form the target structure is challenging due to the required carbon chain extension, multi-step sequences involving reductive amination are feasible. For instance, 4-methoxybenzaldehyde can be used as a precursor to synthesize a larger ketone, which then undergoes reductive amination.

A plausible synthetic sequence is outlined below:

StepReactantsReagents and ConditionsIntermediate/Product
14-Methoxybenzaldehyde, PropionaldehydeAldol (B89426) Condensation (e.g., NaOH, heat)2-Methyl-3-(4-methoxyphenyl)prop-2-enal
22-Methyl-3-(4-methoxyphenyl)prop-2-enalCatalytic Hydrogenation (e.g., H₂, Pd/C)2-Methyl-3-(4-methoxyphenyl)propanal
32-Methyl-3-(4-methoxyphenyl)propanal, AmmoniaReductive Amination (e.g., H₂, Ni catalyst or NaBH₃CN)This compound

This multi-step approach allows for the systematic construction of the carbon skeleton followed by the introduction of the amine functionality.

Chemical Reactivity and Derivatization of the this compound Core

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine group and the electron-rich 4-methoxyphenyl (B3050149) moiety. This section explores various transformations of this core structure.

Oxidation Reactions and Pathways

The primary amine group in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation products of primary benzylic amines include imines, oximes, and nitrones. advanceseng.comresearchgate.netacs.org

Formation of Imines and Oximes:

Oxidation of the primary amine can lead to the corresponding imine, which may exist transiently and undergo further reactions. For instance, catalytic aerobic oxidation using metal-based catalysts (e.g., ruthenium complexes) can facilitate the conversion of primary amines to imines. advanceseng.com In some cases, the imine can tautomerize or be further oxidized.

Treatment with specific oxidizing agents can yield oximes. For example, the oxidation of primary amines to oximes can be achieved using reagents like m-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org

Electrocatalytic Oxidation:

Electrochemical methods offer a controlled way to oxidize benzylic amines. nih.govacs.org The process typically involves an initial one-electron transfer from the amine to an electrode or a redox mediator, forming a radical cation. Subsequent deprotonation and further oxidation lead to the formation of an imine. These imines can then dimerize or undergo other coupling reactions.

The general pathway for the electrocatalytic oxidation of a primary benzylic amine is as follows:

StepDescription
1One-electron oxidation of the amine to a radical cation.
2Deprotonation of the radical cation to form a neutral radical.
3Further oxidation of the radical to a carbocation or direct coupling of radicals.
4Formation of an imine intermediate.

Reduction Reactions

The core structure of this compound is generally stable to common reducing agents. However, derivatives of this amine, such as imines or amides formed from the primary amine, can be readily reduced.

Reduction of Imine Derivatives:

Imines (Schiff bases) formed from the condensation of this compound with aldehydes or ketones can be reduced to the corresponding secondary amines. This is a common strategy for the synthesis of N-substituted analogues. Common reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation. organic-chemistry.org

The choice of reducing agent can be critical for chemoselectivity, especially if other reducible functional groups are present in the molecule.

Nucleophilic Substitution Reactions

The primary amine group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It can readily participate in nucleophilic substitution reactions with various electrophiles. ucsb.edulibretexts.org

Reactions with Alkyl Halides:

The amine can act as a nucleophile in Sₙ2 reactions with alkyl halides to form secondary and tertiary amines. youtube.comucalgary.ca The reaction proceeds via the attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. However, the resulting secondary amine is also nucleophilic and can react further with the alkyl halide, potentially leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt. Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-alkylation.

The factors influencing the outcome of these reactions are summarized in the table below:

FactorInfluence on Sₙ1 vs. Sₙ2
Substrate (Alkyl Halide) Primary halides favor Sₙ2; tertiary halides favor Sₙ1.
Nucleophile (Amine) Stronger, less hindered amines favor Sₙ2.
Solvent Polar aprotic solvents favor Sₙ2; polar protic solvents favor Sₙ1.
Leaving Group Better leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) increase the rate of both Sₙ1 and Sₙ2 reactions.

Formation of Secondary and Tertiary Amine Analogues

The synthesis of secondary and tertiary amine analogues of this compound is a key derivatization strategy. These transformations are typically achieved through N-alkylation or reductive amination.

N-Alkylation:

Direct alkylation with alkyl halides, as discussed in the previous section, is a common method. To improve selectivity for mono-alkylation, protecting group strategies can be employed. For example, the primary amine can be converted to a sulfonamide, which can then be selectively mono-alkylated and subsequently deprotected.

Reductive Amination:

A more controlled method for the synthesis of secondary amines is reductive amination. masterorganicchemistry.com This involves the reaction of this compound with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

This method can be extended to synthesize tertiary amines by reacting the resulting secondary amine with another equivalent of an aldehyde or ketone in a subsequent reductive amination step.

Metal Complexation Studies Involving Amine or Imine Ligands Containing the 4-Methoxyphenyl Moiety

The nitrogen atom of the amine group in this compound, as well as the nitrogen of its imine derivatives, possesses a lone pair of electrons that can be donated to a metal center, allowing it to act as a ligand in the formation of coordination complexes. libretexts.orglibretexts.org

Amine Complexes:

As a simple monodentate ligand, this compound can coordinate to various transition metal ions. The stability and structure of these complexes depend on the nature of the metal ion, the solvent, and the presence of other ligands.

Imine (Schiff Base) Complexes:

A more common approach in coordination chemistry is the use of imine derivatives (Schiff bases) as ligands. wjpsonline.comdntb.gov.ua Schiff bases are formed by the condensation of this compound with an aldehyde or ketone. If the carbonyl compound also contains another donor atom (e.g., a hydroxyl or another amino group), the resulting Schiff base can act as a bidentate or polydentate ligand, forming more stable chelate complexes with metal ions. unsri.ac.id

The formation of a Schiff base from 4-hydroxy-3-methoxybenzaldehyde (vanillin) and a primary amine, for example, results in a ligand with both a nitrogen and an oxygen donor atom, capable of forming stable complexes with metals like copper(II). researchgate.net

The study of such metal complexes is an active area of research due to their potential applications in catalysis, materials science, and biological systems.

Reactions Involving the Methoxyphenyl Moiety (e.g., Aromatic Substitution, Ether Cleavage)

The methoxyphenyl moiety of this compound is a key site for chemical transformations that can alter the compound's properties. The two primary classes of reactions involving this part of the molecule are electrophilic aromatic substitution on the benzene (B151609) ring and cleavage of the methyl ether bond. The electron-donating nature of the methoxy (B1213986) group significantly influences the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director for electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. Since the para position is already occupied by the propan-1-amine side chain, electrophilic attack is directed to the positions ortho to the methoxy group (positions 3 and 5).

Metabolic studies on the closely related compound, p-methoxyamphetamine (PMA), have identified metabolites that result from electrophilic substitution on the aromatic ring. For instance, in dogs and monkeys, a metabolite identified was 3-O-methyl-alpha-methyldopamine, which is equivalent to 4-hydroxy-3-methoxyamphetamine (HMA). nih.govwikipedia.org This indicates that enzymatic hydroxylation, a type of electrophilic aromatic substitution, occurs at one of the positions ortho to the existing methoxy group.

Ether Cleavage

The methyl ether linkage in the methoxyphenyl group can be cleaved to yield the corresponding phenol, 4-(3-amino-2-methylpropyl)phenol. This reaction, known as O-demethylation, is a common metabolic pathway for compounds containing methoxy groups. nih.gov Ether cleavage can be achieved chemically using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com

The mechanism of acid-catalyzed ether cleavage typically involves the protonation of the ether oxygen, making it a better leaving group. wikipedia.orgmasterorganicchemistry.comyoutube.com A nucleophile, such as a bromide ion, then attacks the methyl carbon in an Sₙ2 reaction, displacing the phenol. wikipedia.orgmasterorganicchemistry.com

In biological systems, this transformation is often mediated by enzymes. For example, all ring 4-methoxylated substrates related to amphetamine were found to be efficiently O-demethylated by the enzyme CYP2D6 to their corresponding phenols. nih.gov Studies on the metabolism of orally administered 4-methoxyamphetamine in humans, rats, and guinea pigs showed that a significant portion of the dose was excreted as the O-demethylated metabolite, 4-hydroxyamphetamine, in both free and conjugated forms. nih.gov

The following table summarizes the key transformations involving the methoxyphenyl moiety.

Reaction TypeReagent/ConditionProduct(s)Notes
Electrophilic Aromatic Substitution (Hydroxylation)Metabolic (e.g., in dogs and monkeys)3-Hydroxy-4-methoxyphenyl derivativeIllustrates enzymatic hydroxylation at the position ortho to the methoxy group. nih.gov
Ether Cleavage (O-demethylation)Metabolic (e.g., CYP2D6 enzyme)4-Hydroxyphenyl derivative (Phenol)A common and efficient metabolic pathway for 4-methoxyamphetamines. nih.gov
Ether Cleavage (O-demethylation)Strong acid (e.g., HBr, HI) or Lewis acid (e.g., BBr₃)4-Hydroxyphenyl derivative (Phenol) and Methyl HalideStandard chemical method for cleaving aryl methyl ethers. wikipedia.orgmasterorganicchemistry.com

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of this compound. These methods, grounded in the principles of quantum mechanics, offer a detailed view of the molecule's behavior at the atomic and subatomic levels.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various molecules, and its principles can be extended to understand this compound. DFT calculations can predict a range of properties, including molecular orbital energies, bond lengths, and vibrational frequencies.

For instance, in studies of compounds with similar structural motifs, such as chalcone derivatives, DFT with the B3LYP hybrid functional and a 6-311++G (d, p) basis set has been effectively used to examine structural, electronic, and energetic properties. niscpr.res.in Such calculations for this compound would likely involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict its infrared and Raman spectra. scispace.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. uni-greifswald.de For related molecules, these parameters have been calculated to assess electronic stability and binding potential. researchgate.net

Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Compounds

Property Significance
HOMO Energy Electron-donating ability
LUMO Energy Electron-accepting ability
HOMO-LUMO Gap Chemical reactivity and stability
Dipole Moment Polarity of the molecule
Ionization Potential Energy required to remove an electron

Note: This table is illustrative of the types of data obtained from DFT calculations on similar molecules and is not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded to indicate charge distribution. Red regions signify areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow areas represent regions with intermediate potential.

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy group, due to the presence of lone pairs of electrons. These sites would be the most probable for hydrogen bonding interactions. nih.gov Conversely, the hydrogen atoms of the amine group would be expected to have a positive potential, making them potential hydrogen bond donors. The aromatic ring would exhibit a complex potential distribution due to the interplay of the electron-donating methoxy group and the delocalized π-electron system.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and interactions of molecules. These methods provide insights into the conformational preferences and potential binding modes of this compound and its analogues with biological macromolecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformations are possible. Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

This analysis would involve systematically rotating the rotatable bonds, such as the C-C bonds in the propanamine chain and the C-O bond of the methoxy group, and calculating the energy of each resulting conformation. The results would be plotted on an energy landscape, with the valleys representing stable conformers and the peaks representing transition states. Understanding the preferred conformations is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Ligand-Protein Docking Simulations (where applicable to analogues)

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. bibliotekanauki.pl This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target.

For this compound, a docking study would aim to identify potential protein targets and elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Prediction of Molecular Descriptors and Physicochemical Parameters for Rational Design

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors, which can be calculated from the molecular structure, are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to develop predictive models for the biological activity and physicochemical properties of compounds.

A variety of molecular descriptors can be calculated for this compound to aid in rational drug design. These can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors.

Table 2: Predicted Physicochemical Properties and Molecular Descriptors

Descriptor Predicted Value Significance
Molecular Weight 179.26 g/mol Influences absorption and distribution
XLogP3 1.9 A measure of lipophilicity, affecting membrane permeability
Hydrogen Bond Donor Count 1 Potential to form hydrogen bonds as a donor
Hydrogen Bond Acceptor Count 2 Potential to form hydrogen bonds as an acceptor
Rotatable Bond Count 4 Indicates molecular flexibility

Data sourced from PubChem for the closely related isomer 1-(4-methoxyphenyl)-2-methylpropan-2-amine and 3-(4-methoxyphenyl)propan-1-amine, as specific data for the target compound is not available. nih.govnih.gov

These parameters are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. unar.ac.id For example, lipophilicity (often estimated by LogP) is a key factor in determining how well a compound can cross cell membranes. The number of hydrogen bond donors and acceptors, along with the topological polar surface area (TPSA), are important for predicting oral bioavailability. By calculating these descriptors for this compound and its analogues, researchers can rationally design new compounds with improved pharmacokinetic and pharmacodynamic profiles.

Derivatives, Analogues, and Structure Activity Relationship Sar Research

Design and Synthesis of Functionalized Analogues

The generation of a diverse chemical library from a lead compound is a cornerstone of medicinal chemistry. For 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, this has involved targeted modifications at its key functional groups and the incorporation of the core structure into more complex molecular frameworks.

The primary amine of this compound is a versatile functional group for derivatization. Standard synthetic protocols allow for its conversion into a wide range of secondary and tertiary amines, as well as amides, which can significantly alter the compound's physicochemical properties and biological interactions. nih.gov

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be readily achieved through reactions with alkyl halides or via reductive amination. nih.govsigmaaldrich.com More advanced catalytic systems, such as those based on ruthenium or iridium, facilitate the N-alkylation of amines and their derivatives using alcohols, a process noted for its atom economy and high retention of stereochemistry where applicable. nih.gov These modifications can enhance lipophilicity and modulate the basicity of the nitrogen atom, which is often crucial for receptor binding.

Amidation: The amine can be acylated by reacting it with acyl chlorides or carboxylic acids in the presence of coupling agents to form amides. nih.govnih.gov This transformation converts the basic amine into a neutral amide moiety, introducing a hydrogen bond donor (N-H) and acceptor (C=O). The nature of the acyl group can be widely varied to explore interactions with biological targets. researchgate.netbiomolther.org Solvent-free methods, such as reactive extrusion using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), have been developed for efficient and sustainable amide synthesis. nih.gov

Table 1: Conceptual Modifications at the Amine Moiety
Modification TypeGeneral ReagentsResulting Functional GroupPotential Impact
N-AlkylationAlkyl Halides, Aldehydes/Ketones (Reductive Amination), Alcohols (Catalytic)Secondary/Tertiary AmineAlters basicity, lipophilicity, and steric profile
AmidationAcyl Chlorides, Carboxylic Acids + Coupling AgentsAmideRemoves basicity, introduces H-bond donor/acceptor capabilities
N-ArylationArylboronic Acids (Chan-Lam Coupling)N-Aryl AmineIntroduces aromatic interactions (e.g., π-stacking)

The 4-methoxyphenyl (B3050149) group is another key site for analogue design. Altering the substitution pattern on this aromatic ring can influence electronic properties, metabolic stability, and binding affinity.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common strategy in medicinal chemistry. Studies on related scaffolds, such as N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamide, have shown that halogenation can profoundly impact biological activity, in some cases shifting a compound's functional profile from an agonist to an antagonist. koreascience.kr The size and position of the halogen are critical; for instance, iodination has been observed to confer a greater enhancement of antagonism compared to bromination or chlorination. koreascience.kr Late-stage halogenation of complex molecules can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). rsc.org

Dimethoxy Substitution: The addition of a second methoxy (B1213986) group to the phenyl ring, creating a dimethoxy pattern (e.g., 3,4-dimethoxy), is another explored modification. Research on 2-phenylbenzofuran (B156813) derivatives as monoamine oxidase (MAO) inhibitors demonstrated that the position and number of methoxy substituents significantly influence enzyme inhibition potency and selectivity. mdpi.com The synthesis of precursors like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone highlights the accessibility of such dimethoxy-substituted structures through standard reactions like base-catalyzed aldol (B89426) condensation. semanticscholar.org

Table 2: Phenyl Ring Modifications and Observed Effects in Related Scaffolds
ModificationExample PositionRelated ScaffoldObserved EffectReference
Iodination5-positionHalogenated AcetamidesConverted agonist to potent, full antagonist koreascience.kr
Bromination5-positionHalogenated AcetamidesShifted agonism towards antagonism koreascience.kr
Methoxy Addition3-position2-PhenylbenzofuransIncreased potency for MAO-B inhibition mdpi.com

Integrating the this compound core into larger, more complex scaffolds is a strategy to explore new chemical space and target different biological systems. While specific examples of thioether or cyclopropanol (B106826) derivatives of this exact compound are not prominent in the reviewed literature, the synthesis of thiazole (B1198619) carboxamides containing a 4-methoxyphenyl group is well-documented.

Thiazole carboxamides are a class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties. biomolther.org The synthesis of these derivatives typically involves the coupling of a thiazole carboxylic acid with an appropriate amine. biomolther.org For instance, 2-(4-Methoxyphenyl)thiazole-4-carboxylic acid can be coupled with various aniline (B41778) derivatives using activating agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). biomolther.org The resulting thiazole carboxamide scaffold, which combines the thiazole core with methoxyphenyl substituents, is paramount for interaction with certain biological targets like AMPA receptors. biomolther.org

The introduction of unsaturation, such as an alkyne functional group, into drug candidates is a valuable synthetic strategy. Terminal alkynes are particularly useful as they can participate in copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), enabling the covalent linkage of the molecule to other chemical entities for applications in chemical biology and drug discovery. mdpi.com

While specific research on alkyne-containing derivatives of this compound is limited in the available literature, general synthetic routes to analogous compounds are established. Propargyl amines, which contain an alkyne group, are important building blocks in pharmaceutical chemistry. One common approach to synthesize such analogues would be the N-alkylation of the parent amine with a propargyl halide (e.g., propargyl bromide). Alternatively, propargyl amides can be formed by coupling the amine with an alkyne-containing carboxylic acid.

In Vitro Mechanistic Investigations of Analogues and Related Compounds

The functionalized analogues and related compounds containing the 4-methoxyphenyl moiety have been evaluated in various in vitro assays to elucidate their mechanisms of action and to establish structure-activity relationships.

GABA Transporters: The gamma-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating neurotransmission, and their inhibition can restore GABA levels in the synapse. Analogues containing 4-methoxyphenyl groups have been investigated as GAT inhibitors. For example, the GAT3 selective inhibitor SNAP-5114 is a nipecotic acid derivative that contains three 4-methoxyphenyl moieties. Structural and functional studies of such compounds provide a framework for the rational design of GAT-targeted drugs. Research on GAT1 inhibitors like tiagabine (B1662831) and its analogues (e.g., NO711, SKF89976a) has provided detailed insights into the binding pockets of these transporters, showing how the architecture of the binding site can accommodate inhibitors with bulky aromatic groups.

Table 3: Inhibition of GABA Transporters by Related Compounds
CompoundTargetInhibition Potency (Ki or IC50)Key Structural FeatureReference
TiagabineGAT10.72 µM (Ki)Nipecotic acid core with lipophilic side chain
NO711GAT11.0 µM (Ki)Analogue of Tiagabine
SKF89976aGAT17 µM (Ki)Analogue of Tiagabine
SNAP-5114GAT3Selective InhibitorContains three 4-methoxyphenyl moieties

Cysteine Proteases: Cysteine proteases are a class of enzymes involved in various diseases, making them important therapeutic targets. The development of potent and selective inhibitors is an active area of research. Inhibitors are often designed with an electrophilic functional group (a "warhead") that forms a reversible or irreversible covalent bond with the catalytic cysteine residue in the enzyme's active site. Nitrile-based inhibitors, for example, have been shown to be particularly effective. Structure-based design has led to highly active triazine nitrile inhibitors of protozoan cysteine proteases like falcipain-2 and rhodesain, with inhibitory constants (Ki) in the low nanomolar range. While direct studies of this compound analogues as cysteine protease inhibitors are not widely reported, the core structure could serve as a scaffold for attaching known cysteine-reactive warheads.

Table 4: Inhibition of Cysteine Proteases by Representative Inhibitors
Inhibitor ClassExample Target(s)MechanismReported PotencyReference
Triazine NitrilesFalcipain-2, RhodesainReversible CovalentKi = 2-20 nM
α-KetoheterocyclesCathepsin K, S, L, BReversible CovalentKi = 1.7 nM - 1 µM
Epoxysuccinates (e.g., E-64)Pan-cysteine proteasesIrreversible CovalentBroad Spectrum

Receptor Binding Characteristics

The receptor binding profile of analogues of this compound provides insight into the structural requirements for interaction with various neurological targets. The core structure, a phenylpropylamine, is a common scaffold in compounds that interact with monoamine systems.

Research on methoxy-substituted analogues of phencyclidine and ketamine, which share a methoxyphenyl group, has demonstrated high affinity for the glutamate (B1630785) NMDA receptor and the serotonin (B10506) transporter. nih.govresearchgate.net For instance, 1-[1-(4-methoxyphenyl)cyclohexyl]piperidine, an analogue, is a high-affinity ligand for the PCP-site of the NMDA receptor and also displays appreciable affinity for the serotonin transporter. nih.gov This suggests that the 4-methoxyphenyl moiety is well-tolerated and contributes to binding at these sites.

Further structure-activity relationship (SAR) studies on related compounds show the importance of the aromatic substitution. The development of ligands for the serotonin 5-HT1A receptor has shown that incorporating a (2-methoxyphenyl)piperazine moiety can lead to exceptionally high binding affinity. mdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) was found to be a highly selective ligand for the 5-HT1A receptor with a binding constant (Ki) of 1.2 nM. mdpi.com While structurally more complex, this highlights the favorable contribution of the methoxyphenyl group to high-affinity receptor interaction. The combination of a potent 5-HT2A receptor antagonism with dopamine (B1211576) D2 receptor antagonism is a hallmark of many atypical antipsychotic medications, underscoring the relevance of these targets for phenylalkylamine derivatives. nih.gov

The table below summarizes the binding affinities of selected methoxyphenyl analogues at various receptors.

CompoundReceptor TargetBinding Affinity (Ki, nM)Reference
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidineNMDA (PCP site)56 nih.gov
1-[1-(4-Methoxyphenyl)cyclohexyl]piperidineSerotonin Transporter (SERT)1,840 nih.gov
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate5-HT1A1.2 mdpi.com

Research into Calcium Channel Modulation

Calcium channels are crucial membrane proteins that regulate the influx of calcium ions into cells, which in turn triggers various physiological processes, including muscle contraction and neurotransmitter release. nih.govnih.gov Drugs that modulate these channels, known as calcium channel blockers, are used to treat a range of cardiovascular conditions. nih.gov These modulators typically interact with specific sites on L-type calcium channels to inhibit ion flow. nih.gov A review of the scientific literature indicates a lack of specific research focused on the direct modulatory effects of this compound or its close structural analogues on calcium channels. While other classes of phenylalkylamines, such as verapamil, are well-known calcium channel blockers, this activity has not been documented for the specific chemical class of the subject compound.

Investigation of Antioxidant Properties

Research into derivatives of the 3-(4-Methoxyphenyl)-propanamine scaffold has revealed significant antioxidant properties. A study of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives demonstrated their capacity to act as free radical scavengers. mdpi.com The antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, a common and reliable assay for assessing the ability of a compound to donate a hydrogen atom or electron to neutralize a stable free radical. mdpi.com

The findings indicate that the 4-methoxyphenylamino moiety is a key contributor to the antioxidant effect. Several derivatives exhibited antioxidant activity comparable to or greater than that of ascorbic acid (Vitamin C), a well-known antioxidant standard. mdpi.com For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide was found to be 1.37 times more active than ascorbic acid. mdpi.com Another derivative, 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide, surpassed the activity of ascorbic acid by 1.35-fold. mdpi.com

Structure-activity relationship analysis within this series revealed that modifications to the molecule significantly influenced its radical scavenging potential. For instance, among a series of S-substituted triazolethione derivatives, the compound bearing a 4-bromophenyl group, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, showed the highest activity, being 1.13 times more potent than ascorbic acid. mdpi.com Replacing the bromine with chlorine slightly decreased activity, while a fluorine substituent reduced the activity almost by half, and a hydroxyl group led to a near-complete loss of activity. mdpi.com

The table below presents the relative antioxidant activity of selected derivatives.

Compound DerivativeRelative Antioxidant Activity (vs. Ascorbic Acid = 1.0)Reference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide1.37 mdpi.com
3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide1.35 mdpi.com
Hydrazone derivative with thiophene (B33073) moiety1.26 mdpi.com
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone1.13 mdpi.com

Stereochemical Influences on Biological Activity and Selectivity

The structure of this compound contains a chiral center at the second carbon of the propane (B168953) chain due to the presence of the methyl group. This results in the existence of two non-superimposable mirror images, or enantiomers: (R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine and (S)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine. Stereochemistry is a critical factor in pharmacology, as enantiomers of a chiral drug can exhibit markedly different biological activities, potencies, and metabolic profiles.

This principle is well-documented in the closely related class of substituted amphetamines. wikipedia.org For example, the enantiomers of methamphetamine, d-methamphetamine and l-methamphetamine, have the same chemical formula but different spatial arrangements. forensicrti.org D-methamphetamine is a potent central nervous system (CNS) stimulant, whereas l-methamphetamine has significantly weaker CNS effects but stronger peripheral vasoconstrictive properties. forensicrti.org Studies have shown that the psychostimulant effects of d-methamphetamine are at least 10 times stronger than those of l-methamphetamine. nih.gov This pronounced difference in pharmacological activity is not due to differences in pharmacokinetics, as their concentrations in the brain are comparable. nih.gov Instead, the disparity is attributed to the different affinities of each enantiomer for their specific molecular targets in the brain. nih.gov

Similarly, dextroamphetamine is a more potent CNS stimulant than levoamphetamine. wikipedia.org The different pharmacological profiles of the two amphetamine enantiomers are exploited in the combination drug Adderall, which contains a 3:1 ratio of dextroamphetamine to levoamphetamine to achieve a specific therapeutic effect. wikipedia.org

Given these clear and significant precedents in structurally analogous compounds, it is highly probable that the (R) and (S) enantiomers of this compound would also display distinct biological activities and receptor selectivities. The specific three-dimensional orientation of the methyl group and the amine group relative to the methoxyphenyl ring would be expected to dictate how each enantiomer fits into the binding pocket of a target receptor or enzyme, leading to differences in binding affinity and functional activity.

Research Applications in Chemical and Biological Sciences

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

3-(4-Methoxyphenyl)-2-methylpropan-1-amine is recognized for its role as a versatile synthetic intermediate. evitachem.com Its structure, featuring a primary amine and a substituted aromatic ring, allows for a wide range of chemical modifications. This adaptability makes it a valuable starting material for the construction of more complex organic molecules. The amine group can readily undergo reactions such as alkylation, acylation, and arylation, while the methoxyphenyl ring can be subject to various electrophilic substitution reactions. These properties enable its incorporation into diverse molecular scaffolds, highlighting its utility in synthetic organic chemistry.

Precursors for Active Pharmaceutical Ingredients (APIs) Research

The structural motif of a substituted phenylpropylamine is prevalent in a number of active pharmaceutical ingredients. Consequently, this compound and its analogs are of significant interest as precursors in pharmaceutical research and development.

Research into the synthesis of the centrally acting analgesic Tapentadol has highlighted the importance of structurally similar intermediates. Tapentadol, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, is synthesized from precursors that bear a striking resemblance to this compound. For instance, a key intermediate in several patented synthetic routes for Tapentadol is (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine. google.comgoogleapis.comepo.org This intermediate shares the core methoxyphenyl and aminopropane structure. One synthetic approach involves a multi-step process starting from 1-dimethylamino-2-methyl-3-pentanone, which undergoes reduction and halogenation, followed by a coupling reaction with a methoxyphenyl derivative to form the key intermediate. google.com This is then converted to Tapentadol through demethylation and resolution. The similarities in structure suggest that this compound could serve as a viable precursor in the development of novel analgesics with similar mechanisms of action.

Table 1: Key Intermediates in the Synthesis of Tapentadol

Intermediate Chemical Name Role in Synthesis
(2R, 3R)-2-methyl-3-(3-methoxyphenyl)-N, N-dimethylpentanamine (2R, 3R)-2-methyl-3-(3-methoxyphenyl)-N, N-dimethylpentanamine Direct precursor to Tapentadol researchgate.net
3-bromo-N,N-2-trimethylpentyl-1-amine 3-bromo-N,N-2-trimethylpentyl-1-amine Reacts with a methoxyphenyl derivative in a coupling reaction google.com

In the field of neurodegenerative disease research, cholinesterase inhibitors play a crucial role. Rivastigmine, a treatment for dementia associated with Alzheimer's and Parkinson's diseases, is synthesized from precursors that are structurally related to this compound. A key building block in the synthesis of Rivastigmine is (S)-1-(3-methoxyphenyl)ethylamine. researchgate.netnewdrugapprovals.orgjocpr.com Various synthetic strategies have been developed to produce this chiral amine, which is then elaborated into the final drug molecule. google.comjustia.com The structural analogy between (S)-1-(3-methoxyphenyl)ethylamine and this compound, particularly the presence of the methoxyphenyl group attached to an amino-functionalized alkyl chain, suggests the potential of the latter as a starting material for novel cholinesterase inhibitors.

Apremilast, an oral medication for the treatment of certain types of psoriasis and psoriatic arthritis, is another example of a complex pharmaceutical derived from a substituted methoxyphenyl amine precursor. nih.gov The synthesis of Apremilast involves the key intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. researchgate.netnewdrugapprovals.orggoogleapis.comgoogleapis.com This building block, while more complex, shares the fundamental methoxyphenyl and amine functionalities with this compound. The established synthetic routes to Apremilast underscore the importance of such intermediates in accessing complex therapeutic agents.

The methoxyphenylamine scaffold is a recurring motif in compounds investigated for their potential anticancer and antifungal properties. Research has shown that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide exhibit cytotoxic activity against human glioblastoma and breast cancer cell lines. mdpi.comnih.gov Similarly, other studies have explored the anticancer potential of various compounds containing the 3-methoxyphenyl (B12655295) group. mdpi.com In the realm of antifungal research, compounds incorporating a 1,2,4-triazole (B32235) moiety alongside a methoxyphenyl group have been identified as having potential fungicidal and bactericidal properties. mdpi.com These findings suggest that this compound could serve as a valuable starting point for the development of new anticancer and antifungal agents.

Table 2: Investigated Biological Activities of Structurally Related Compounds

Compound Class Investigated Activity Key Structural Feature
3-[(4-methoxyphenyl)amino]propanehydrazide derivatives Anticancer Methoxyphenylamino group mdpi.comnih.gov
1,3,4-Thiadiazoles with 3-methoxyphenyl substituent Anticancer Methoxyphenyl group mdpi.com
1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene Antifungal, Anticancer Trimethoxyphenyl group nih.gov

Utility in Material Science Research (e.g., Dyes)

The application of aromatic amines in the synthesis of dyes is a well-established area of industrial chemistry. imrpress.com Aromatic amines serve as essential precursors for azo dyes, which constitute a large and commercially important class of colorants. jchemrev.com The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. Research into novel dye structures has explored the use of various substituted aromatic amines to achieve desired color properties and performance characteristics. For instance, 4-(4-Methoxyphenyl)-thiazol-2-amine has been utilized in the synthesis of bifunctional reactive dyes. researchgate.net The presence of the methoxyphenyl group in this compound makes it a candidate for investigation as a precursor in the development of new dye molecules, where the methoxy (B1213986) group could influence the final color and properties of the dye.

Applications in Agrochemical Research

While specific studies detailing the use of this compound as an active agrochemical ingredient are not prominent in publicly accessible literature, the structural components of the molecule are found in various compounds exhibiting pesticidal properties. The exploration of its potential as a fungicide, herbicide, or insecticide is therefore a logical area for future research, guided by structure-activity relationship (SAR) principles.

Potential as a Fungicide: The methoxyphenyl group is a common feature in a number of commercial fungicides. Its presence can be crucial for the molecule's ability to interact with biological targets in fungal pathogens. For instance, derivatives of some phenolic compounds have demonstrated notable antifungal activity. Research into novel phenolic-branched fatty amides has revealed that the chemical structure is a key determinant of antifungal efficacy, with some derivatives showing potent, isolate-specific activity against cacao fungal pathogens like Colletotrichum gloeosporioides and Pestalotiopsis spp. nih.gov Furthermore, nitropropenyl benzodioxole, another compound with a substituted ring structure, has shown broad fungicidal activity comparable to established agents like Amphotericin B and Miconazole. rsc.org These findings suggest that the 4-methoxyphenyl (B3050149) group in this compound could serve as a valuable pharmacophore for developing new antifungal agents.

Potential as a Herbicide: The amine functionality is also a key component in many herbicides. Studies on novel p-menthane (B155814) type secondary amines have shown that many of these derivatives exhibit excellent post-emergence herbicidal activities, with some alkyl-substituted derivatives showing higher activity against the root growth of barnyard grass than glyphosate. nih.gov Similarly, other research has demonstrated that certain phenoxyacetate (B1228835) derivatives possess significant post-emergence herbicidal activity against various broadleaf weeds. beilstein-journals.org These examples highlight the potential for amine-containing compounds with substituted phenyl rings to act as effective herbicides. The specific combination of the amine and methoxyphenyl groups in this compound warrants investigation for selective herbicidal properties.

The following table summarizes the observed agrochemical activities in compounds structurally related to this compound, underscoring its research potential.

Compound ClassType of ActivityTarget Organism/WeedReference
Phenolic-Branched Fatty AmidesAntifungalColletotrichum gloeosporioides, Pestalotiopsis sp. nih.gov
p-Menthane Secondary AminesHerbicidalBarnyard grass, Rape nih.gov
Phenoxyacetate DerivativesHerbicidalBroadleaf weeds (Abutilon theophrasti, Brassica juncea) beilstein-journals.org
Nitropropenyl BenzodioxoleFungicidalCandida albicans, Aspergillus fumigatus rsc.org

Development of Novel Catalytic Systems Utilizing Amine Scaffolds

The primary amine group in this compound makes it a prime candidate for use in the development of novel catalytic systems, particularly in the field of asymmetric synthesis. Chiral amines are fundamental building blocks and catalysts in modern organic chemistry, valued for their ability to induce stereoselectivity in chemical reactions.

The application of chiral organocatalysts has become a cornerstone of modern chemical synthesis. mdpi.com Chiral primary amines, like this compound, can catalyze reactions through the formation of transient chiral intermediates, such as enamines or iminium ions. This mode of activation allows for highly enantioselective carbon-carbon and carbon-heteroatom bond formations.

Key asymmetric reactions where chiral amine scaffolds are pivotal include:

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful C-C bond-forming reaction. Chiral amines catalyze this reaction by forming a nucleophilic enamine with a donor molecule, which then attacks the Michael acceptor with high stereocontrol.

Mannich Reaction: This reaction involves the aminoalkylation of a carbon acid. Chiral primary amines can co-catalyze this reaction, leading to the formation of chiral β-amino carbonyl compounds, which are valuable synthetic intermediates.

Aldol (B89426) and Friedel-Crafts Reactions: Chiral amine scaffolds are also employed in asymmetric Aldol reactions to produce chiral β-hydroxy ketones and in Friedel-Crafts alkylations to form chiral products. yale.edu

The potential utility of this compound as an organocatalyst or as a chiral ligand in metal-catalyzed reactions is significant. Its structure allows for potential modification to fine-tune its steric and electronic properties, thereby optimizing its catalytic activity and selectivity for specific transformations. More than 80% of all drugs and drug candidates contain amine functionality, and many of these are chiral, highlighting the immense importance of developing new and efficient methods for their synthesis.

The table below outlines representative asymmetric reactions where chiral amine scaffolds, similar in principle to this compound, play a crucial catalytic role.

Asymmetric ReactionRole of Chiral AmineTypical Product
Michael AdditionForms chiral enamine intermediate with donorEnantioenriched carbonyl compounds
Mannich ReactionActivates substrate via iminium ion formationChiral β-amino carbonyl compounds
Aldol ReactionForms chiral enamine to react with aldehydesChiral β-hydroxy ketones/aldehydes
Friedel-Crafts AlkylationActivates unsaturated system via iminium ionEnantioenriched alkylated arenes/heteroarenes
CyclopropanationDirects the stereoselective addition to alkenesChiral cyclopropane (B1198618) derivatives

Q & A

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-2-methylpropan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves reductive amination of 4-methoxybenzaldehyde derivatives with methyl-substituted propanamine precursors. Key steps include:

  • Step 1 : Condensation of 4-methoxybenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the imine intermediate .
  • Step 2 : Purification via column chromatography or crystallization to isolate the target compound.
  • Optimization : Reaction pH (7–8), solvent polarity (methanol/ethanol), and temperature (40–60°C) are critical for yield improvement. Catalytic hydrogenation with Pd/C or PtO₂ may enhance efficiency .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and methylpropanamine (δ 1.2–2.5 ppm for CH₃ and CH₂) moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₇NO, m/z 179.26) .
  • X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves stereochemistry and bond angles, critical for confirming the amine group’s spatial orientation .

Q. How is the compound’s purity assessed, and what impurities are commonly observed?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities like unreacted aldehyde or byproducts from incomplete reduction .
  • Elemental Analysis : Confirms C, H, N, and O composition within ±0.3% deviation .
  • Thermogravimetric Analysis (TGA) : Identifies residual solvents or decomposition products above 200°C .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of this compound?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separates enantiomers with >99% enantiomeric excess (ee) .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer, enabling kinetic resolution .
  • Circular Dichroism (CD) : Validates enantiopurity by correlating optical rotation ([α]D²⁵) with crystal structure data .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Comparative structure-activity relationship (SAR) studies reveal:

  • Methoxy Position : Para-substitution (4-methoxy) enhances receptor binding affinity vs. ortho or meta positions due to improved steric compatibility .
  • Methyl Branching : The 2-methyl group in the propanamine chain reduces metabolic degradation compared to linear analogs .
  • Electron-Withdrawing Groups : Fluorine substitution at the phenyl ring (as in 4-fluoro analogs) increases lipophilicity and blood-brain barrier permeability .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (e.g., 5-HT₁A), identifying key hydrogen bonds with Asp116 and hydrophobic contacts with Phe361 .
  • QSAR Models : 3D-QSAR (CoMFA/CoMSIA) correlates logP and polar surface area with in vitro activity, guiding lead optimization .

Q. How is stability evaluated under varying pH and temperature conditions?

  • Forced Degradation Studies : Incubation at pH 1–13 (37°C, 72 hours) identifies degradation pathways (e.g., hydrolysis of the methoxy group under acidic conditions) .
  • Accelerated Stability Testing : Storage at 40°C/75% RH for 6 months monitors solid-state stability; DSC detects polymorphic transitions .

Contradictions and Research Gaps

  • Synthetic Yield Variability : reports >80% yield using NaBH₃CN, while notes <60% with LiAlH₄ due to over-reduction. Optimization of reducing agents is critical .
  • Biological Activity Discrepancies : shows moderate antimicrobial activity for the target compound, whereas 4-fluoro analogs () exhibit higher potency, suggesting substituent-dependent effects .

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